molecular formula C13H11ClN4 B12945736 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine

5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine

Cat. No.: B12945736
M. Wt: 258.70 g/mol
InChI Key: PYUPECSMMZCXDT-UHFFFAOYSA-N
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Description

5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine typically involves multiple steps. One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with a suitable methylating agent to introduce the methyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .

Scientific Research Applications

5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: It has shown promise in the treatment of diseases such as cancer due to its ability to inhibit specific enzymes involved in disease progression.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets. It acts as a kinase inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 5-Chloro-1H-pyrazolo[4,3-b]pyridine

Uniqueness

5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activity. Compared to similar compounds, it has shown higher potency and selectivity as a kinase inhibitor, making it a valuable compound for therapeutic development .

Properties

IUPAC Name

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c14-10-4-11-9(6-17-13(11)18-7-10)3-8-1-2-12(15)16-5-8/h1-2,4-7H,3H2,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUPECSMMZCXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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